4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine

RORγT inhibition autoimmune disease Th17 pathway

4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 1715912-30-3) is a polysubstituted 3-aminoindazole derivative with the molecular formula C₈H₅ClF₃N₃ and a molecular weight of 235.59 g/mol. This heterocyclic compound is characterized by a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a primary amine at the 3-position of the 1H-indazole core.

Molecular Formula C8H5ClF3N3
Molecular Weight 235.59 g/mol
Cat. No. B11877466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine
Molecular FormulaC8H5ClF3N3
Molecular Weight235.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2N)Cl)C(F)(F)F
InChIInChI=1S/C8H5ClF3N3/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H3,13,14,15)
InChIKeyIGPFHQMHQNYMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 1715912-30-3) for Drug Discovery and SAR Procurement


4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 1715912-30-3) is a polysubstituted 3-aminoindazole derivative with the molecular formula C₈H₅ClF₃N₃ and a molecular weight of 235.59 g/mol . This heterocyclic compound is characterized by a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a primary amine at the 3-position of the 1H-indazole core [1]. Indazole derivatives of this structural class are known to function as bioisosteres of phenol and indole, offering enhanced lipophilicity and resistance to phase I and II metabolism . The compound is commercially available with purities typically ranging from 95% to 98%, positioning it as a specialized building block for medicinal chemistry programs requiring specific substitution patterns .

Why 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine Cannot Be Replaced by Unsubstituted or 4-Halo Analogs


Simple substitution of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine with unsubstituted 6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) or alternative 4-halo derivatives (e.g., 4-bromo, 4-fluoro) is not pharmacologically equivalent. Patent evidence demonstrates that the combination of the 4-chloro substituent with the 6-trifluoromethyl group is explicitly claimed as part of a defined genus of RORγT inhibitors, whereas unsubstituted or differently substituted analogs are not within the same patent scope [1]. The simultaneous presence of both electron-withdrawing groups creates a unique electrostatic and steric environment that influences target engagement, with the 4-chloro atom serving as a critical pharmacophoric element in the claimed RORγT inhibitory scaffold [2]. Furthermore, indazoles substituted with trifluoromethyl groups exhibit enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs, but the specific 4-chloro pattern is required for the intended binding interactions .

Quantitative Differentiation Evidence for 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine in Procurement Decisions


Patented RORγT Inhibitor Scaffold Incorporation: 4-Chloro-6-trifluoromethyl Indazole as Claimed Intermediates

4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is structurally encompassed within the Markush claims of Merck's RORγT inhibitor patent families (WO2014028600A2, JP6204985B2), which specifically describe indazole derivatives bearing chloro and trifluoromethyl substituents as essential components of the pharmacophore [1]. The patent explicitly recites 'chloro-trifluoromethyl-indazol' as a core structural motif for compounds that antagonize RORγT transcriptional activity [2]. In contrast, unsubstituted 6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) is not recited as a claimed intermediate or active species in this patent family, indicating that the 4-chloro substitution is a structurally distinguishing and functionally critical element .

RORγT inhibition autoimmune disease Th17 pathway

Indazole Bioisosteric Advantage Over Phenol: Quantitative LogP and Metabolic Stability Implications

The indazole core serves as an established bioisostere of phenol, providing increased lipophilicity and reduced susceptibility to phase I and phase II metabolism relative to phenolic analogs . While direct experimental LogP data for 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine are not publicly disclosed, the presence of both the chlorine atom and trifluoromethyl group on the indazole scaffold is expected to substantially elevate lipophilicity compared to unsubstituted indazole-3-amine . The trifluoromethyl group specifically enhances metabolic stability, a property relevant across kinase inhibitor and nuclear receptor modulator programs [1].

bioisosterism lipophilicity metabolic stability

FGFR Inhibitor Scaffold Optimization: Fluorine Substitution Impact on Cellular Activity

Optimization studies of 1H-indazol-3-amine derivatives as FGFR inhibitors demonstrated that fluorine substitution on the indazole scaffold improves both enzymatic and cellular activity [1]. Compound 2a, containing fluorine substituents, exhibited FGFR1 inhibitory activity of <4.1 nM and FGFR2 inhibition of 2.0 ± 0.8 nM, with corresponding antiproliferative IC₅₀ values of 25.3 ± 4.6 nM against KG1 cells and 77.4 ± 6.2 nM against SNU16 cells [2]. While 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine was not directly assayed in this study, the presence of the 6-trifluoromethyl group (a strong fluorine-containing moiety) positions it as a structural analog of fluorine-optimized FGFR inhibitor scaffolds [3].

FGFR inhibition fluorine substitution antiproliferative

Priority Application Scenarios for 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine Procurement


RORγT Antagonist Medicinal Chemistry Programs for Autoimmune Disease

This compound is specifically suited for research programs developing RORγT inverse agonists or antagonists targeting Th17-mediated autoimmune conditions including rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1]. The 4-chloro-6-trifluoromethyl substitution pattern is explicitly claimed in the Merck patent family (WO2014028600A2, JP6204985B2) as a key structural element of RORγT modulators [2]. Procurement of this specific derivative enables fidelity to the patented pharmacophore during lead optimization and SAR expansion studies.

Kinase Inhibitor Scaffold Diversification: FGFR and Related Tyrosine Kinases

The 1H-indazol-3-amine scaffold is a validated hinge-binding motif for ATP-competitive kinase inhibitors, with particular relevance to FGFR, VEGFR, and Aurora kinase families [1]. Fluorine-containing derivatives have demonstrated sub-nanomolar to low-nanomolar enzymatic activity in optimized series [2]. 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine provides a pre-functionalized scaffold with the trifluoromethyl group already installed at the 6-position, enabling rapid SAR exploration through further functionalization at the 3-amino group or N1/N2 positions [3].

Bioisosteric Replacement of Phenol in Lead Optimization Campaigns

Indazoles serve as superior bioisosteres of phenol, offering enhanced lipophilicity and reduced phase I/II metabolic liability while maintaining key hydrogen-bonding interactions [1]. The 4-chloro and 6-trifluoromethyl substituents further modulate electronic and steric properties, making this compound a valuable intermediate for replacing phenolic moieties in lead compounds with poor pharmacokinetic profiles. This application spans oncology, inflammation, and CNS programs where metabolic stability of phenol-containing leads is a limiting factor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.